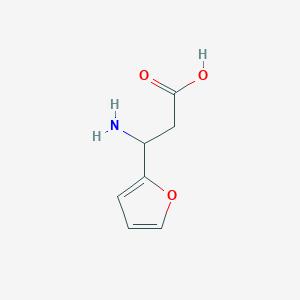

3-Amino-3-(furan-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKVKIOGYSPIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340578 | |

| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73456-99-2 | |

| Record name | 3-amino-3-(furan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Heterocyclic β-Amino Acid

An In-Depth Technical Guide to 3-Amino-3-(furan-2-yl)propanoic Acid: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds and non-proteinogenic amino acids is a cornerstone of rational drug design. This compound, a β-amino acid featuring a furan ring, represents a compelling molecular building block at the intersection of these two domains. The furan moiety, a five-membered aromatic heterocycle, is a prevalent feature in numerous clinically approved drugs and biologically active compounds, prized for its ability to modulate pharmacokinetic profiles, enhance receptor binding affinity, and serve as a bioisosteric replacement for phenyl groups.[1][2][3]

When integrated into a β-amino acid structure, the furan ring imparts conformational rigidity and specific electronic properties that can be exploited to create novel peptidomimetics, foldamers, and small molecule therapeutics with enhanced metabolic stability and unique biological activities.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthetic methodologies, and potential applications of this compound, grounding its utility in established scientific principles and experimental evidence.

Core Chemical and Physical Properties

The fundamental identity and characteristics of this compound are summarized below. This data, primarily sourced from comprehensive chemical databases, provides the foundational knowledge for its handling, characterization, and application in a laboratory setting.[5]

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-(2-Furyl)-beta-alanine, 3-Amino-3-(2-furyl)propanoic acid | [5] |

| CAS Number | 73456-99-2 | [5] |

| Molecular Formula | C₇H₉NO₃ | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Monoisotopic Mass | 155.058243149 Da | [5] |

| Canonical SMILES | C1=COC(=C1)C(CC(=O)O)N | [5] |

| InChIKey | YIKVKIOGYSPIMP-UHFFFAOYSA-N | [5] |

| Predicted XLogP3-AA | -2.9 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

Synthesis and Characterization: A Proposed Experimental Workflow

While numerous derivatives have been synthesized, a standardized, peer-reviewed protocol for the direct synthesis of this compound is not ubiquitously cited. However, a logical and robust synthetic pathway can be constructed based on established organic chemistry principles, particularly the Knoevenagel condensation followed by reduction and amination. This approach offers a high degree of confidence due to its reliance on well-understood and frequently published transformations.[6]

Proposed Synthetic Pathway Visualization

The following diagram outlines a plausible two-step synthesis starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(Furan-2-yl)propenoic acid (Intermediate)

This procedure is adapted from a general method for the synthesis of substituted propenoic acids.[6]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine (10 mL). To this, add malonic acid (8.9 mmol) and furan-2-carbaldehyde (8.9 mmol).

-

Catalysis: Add piperidine (2.7 mmol) dropwise to the mixture over 5 minutes. The addition of a catalytic amount of a base like piperidine is crucial for deprotonating the malonic acid, initiating the condensation cascade.

-

Reaction: Heat the mixture to 115 °C and stir for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, pour the reaction mixture into water (50 mL). Acidify the solution with aqueous HCl to a pH of 5-6, which will cause the product to precipitate.

-

Purification: Filter the resulting precipitate and wash thoroughly with cold water to remove residual pyridine and salts. The solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(furan-2-yl)propenoic acid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Step 2: Synthesis of this compound (Final Product)

This step employs a reductive amination of the α,β-unsaturated carboxylic acid intermediate.

-

Reaction Setup: Dissolve 3-(furan-2-yl)propenoic acid (1 equiv.) in methanol in a round-bottom flask.

-

Amine Addition: Add an ammonia source, such as ammonium acetate (approx. 5-10 equivalents), to the solution.

-

Reduction: Cool the mixture in an ice bath and slowly add a reducing agent like sodium cyanoborohydride (NaBH₃CN) (approx. 1.5-2 equivalents) in portions. NaBH₃CN is the reagent of choice as it is selective for the imine intermediate formed in situ and is stable in protic solvents.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress should be monitored by TLC or LC-MS.

-

Quenching and Isolation: Carefully quench the reaction by adding dilute HCl to decompose any remaining reducing agent. Adjust the pH to neutral or slightly basic to precipitate the amino acid.

-

Purification: The crude product can be purified by filtration and washing, or through ion-exchange chromatography for higher purity. Final structural validation must be performed using HRMS (High-Resolution Mass Spectrometry) and NMR to confirm the identity and purity of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile scaffold for generating novel therapeutic agents. The furan ring is a known pharmacophore contributing to a wide array of biological activities.[3][7]

Antimicrobial Potential

Research into closely related derivatives has demonstrated significant antimicrobial activity. Studies on 3-aryl-3-(furan-2-yl)propanoic acids, synthesized from similar intermediates, have shown potent activity against the yeast-like fungi Candida albicans and suppressive effects on bacteria such as Escherichia coli and Staphylococcus aureus at concentrations of 64 µg/mL.[6][8] This suggests that this compound could serve as a key starting material for the development of new antifungal and antibacterial agents, a critical area of research given the rise of multidrug-resistant pathogens.

Neuroactive Compound Development

The structural motif of an amino acid linked to a heterocyclic ring is prominent in neuroscience research. For instance, derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid have been identified as potent and subtype-specific agonists at the glycine binding site of NMDA receptors.[9] These receptors are crucial for synaptic plasticity, learning, and memory, and their modulation is a key strategy for treating various neurological and psychiatric disorders. The β-amino acid structure of this compound offers a different conformational profile compared to α-amino acids, providing a novel avenue for designing NMDA receptor modulators with potentially unique selectivity and pharmacokinetic properties.

Peptidomimetic and Materials Science Applications

As a non-proteinogenic β-amino acid, this compound is an ideal candidate for incorporation into peptide sequences to create peptidomimetics.[4] These modified peptides often exhibit enhanced resistance to enzymatic degradation, leading to improved bioavailability and therapeutic efficacy. The rigid furan ring can be used to induce specific secondary structures (e.g., helices, turns) in peptide chains, making it a valuable tool for designing constrained peptides that can target protein-protein interactions.

Conclusion

This compound is more than a simple chemical entity; it is a strategic building block with significant potential for innovation in drug discovery and materials science. Its synthesis from readily available precursors is feasible through established chemical transformations. The inherent biological relevance of the furan scaffold, combined with the unique structural properties of a β-amino acid, positions this compound as a valuable starting point for developing novel antimicrobial agents, neuroactive drugs, and advanced biomaterials. Further investigation into its chiral synthesis and biological evaluation is warranted to fully unlock its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]

- 5. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ijabbr.com [ijabbr.com]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid as potent NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(furan-2-yl)propanoic Acid: Pathways, Mechanisms, and Protocols

Introduction

In the landscape of modern drug discovery and development, non-proteinogenic amino acids have emerged as critical building blocks for creating novel peptidomimetics, pharmaceuticals, and agrochemicals with enhanced biological activity and metabolic stability.[1][2] Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures in peptides and their presence in numerous biologically active natural products.[3] This guide focuses on 3-amino-3-(furan-2-yl)propanoic acid, a β-amino acid featuring a furan moiety. The furan ring is a versatile heterocyclic scaffold found in many pharmaceuticals, valued for its ability to engage in various biological interactions.

The synthesis of stereochemically pure β-amino acids presents unique challenges, often requiring multi-step sequences or sophisticated catalytic systems to control regioselectivity and stereochemistry.[3] This document provides an in-depth exploration of the primary synthetic pathways to this compound, intended for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond formations and strategic intermediates. The primary disconnections focus on the formation of the C-N bond and the C-C bond adjacent to the carboxyl group.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals two primary strategic approaches:

-

Conjugate Addition Strategy: This involves the synthesis of an α,β-unsaturated precursor, 3-(furan-2-yl)propenoic acid, followed by the conjugate addition of an amine (Aza-Michael reaction). This is a robust, multi-step approach that allows for clear characterization of intermediates.

-

One-Pot Condensation Strategy: This more convergent approach involves a three-component reaction between furan-2-carbaldehyde, a C2 synthon (like malonic acid), and an ammonia source. This method is often valued for its efficiency and atom economy.[4]

Part 2: Prominent Racemic Synthesis Pathways

For initial screening and applications where stereochemistry is not critical, racemic synthesis provides the most direct and cost-effective route to the target compound.

Pathway A: One-Pot Three-Component Reaction

This pathway is an adaptation of the Rodionov reaction, a classic method for synthesizing β-amino acids. It involves the condensation of an aldehyde, malonic acid, and an ammonia source in a single reaction vessel.[4][5]

Causality and Mechanism: The reaction proceeds through a cascade of three distinct steps within the same pot. First, a Knoevenagel condensation occurs between furan-2-carbaldehyde and malonic acid to form the α,β-unsaturated dicarboxylic acid. This is immediately followed by a Michael addition of ammonia (from ammonium acetate) to the electron-deficient β-carbon. The final step is a thermally induced decarboxylation of the unstable aminomalonic acid derivative to yield the final product. The choice of an alcohol solvent like isopropanol is crucial as it effectively solubilizes the reactants while facilitating the subsequent precipitation of the product upon cooling or pH adjustment.[5]

Caption: Workflow for the one-pot synthesis of the target compound.

Experimental Protocol: One-Pot Synthesis [5]

-

Reaction Setup: To a 100 mL round-bottom flask, add furan-2-carbaldehyde (2.0 g, 20.8 mmol) and ammonium acetate (5.0 g, 64.8 mmol).

-

Solvent Addition: Add 30 mL of isopropyl alcohol and a catalytic amount of water (0.5 mL). Stir the mixture at 50°C for 20 minutes until a clear solution is formed.

-

Reagent Addition: Add malonic acid (3.26 g, 31.3 mmol) in portions. The reaction mixture may solidify temporarily; continue vigorous stirring.

-

Reaction: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1 hour to induce precipitation.

-

Purification: Filter the resulting solid precipitate, wash with cold isopropyl alcohol (2 x 10 mL), and then with diethyl ether (2 x 10 mL). Dry the solid under vacuum to yield racemic this compound.

Pathway B: Multi-Step Synthesis via 3-(Furan-2-yl)propenoic Acid

This pathway offers greater control by isolating the key α,β-unsaturated intermediate.

Step 1: Knoevenagel Condensation to 3-(Furan-2-yl)propenoic Acid

Causality and Mechanism: This reaction utilizes malonic acid as the active methylene component and a basic catalyst, typically a mixture of pyridine and piperidine.[6] Pyridine acts as the solvent and a mild base, while piperidine is a more potent basic catalyst that deprotonates malonic acid to form the nucleophilic enolate. This enolate then attacks the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration of the aldol-type intermediate is driven by heating, yielding the thermodynamically stable conjugated system of 3-(furan-2-yl)propenoic acid.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)propenoic Acid [6]

-

Reaction Setup: In a 250 mL flask, dissolve malonic acid (10.4 g, 100 mmol) and furan-2-carbaldehyde (9.6 g, 100 mmol) in pyridine (50 mL).

-

Catalyst Addition: Add piperidine (2.5 mL, 25 mmol) dropwise over 5 minutes.

-

Reaction: Heat the mixture at 115°C with stirring for 4 hours.

-

Work-up: Pour the hot reaction mixture into 200 mL of water. Carefully acidify with concentrated HCl until the pH is approximately 5-6, which will cause an orange precipitate to form.

-

Isolation: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(furan-2-yl)propenoic acid.

Step 2: Aza-Michael Addition

Causality and Mechanism: The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond of the propenoic acid intermediate, making the β-carbon electrophilic. A nitrogen nucleophile, such as ammonia (typically from a concentrated aqueous solution), can then attack this position in a conjugate or 1,4-addition. The resulting enolate is protonated during work-up to give the final β-amino acid. This step is often performed under pressure in a sealed vessel to maintain a high concentration of ammonia.

Part 3: Asymmetric Synthesis Strategies

For pharmaceutical applications, obtaining a single enantiomer is paramount. This requires the use of asymmetric synthesis methodologies.

Pathway C: Catalytic Asymmetric Hydrogenation

Concept and Rationale: This is one of the most efficient methods for producing enantiomerically enriched β-amino acids.[1][7] The strategy relies on the synthesis of an N-protected β-amino acrylate, which is an enamine derivative. This substrate is then hydrogenated using a chiral transition metal catalyst, typically based on rhodium (Rh) or ruthenium (Ru) complexed with a chiral phosphine ligand (e.g., BINAP, DuanPhos). The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus generating one enantiomer in excess.

Caption: General workflow for asymmetric hydrogenation.

Discussion: The primary advantage of this method is its high catalytic efficiency and excellent enantioselectivity (often >95% ee). However, it requires the synthesis of a specific enamine precursor and involves expensive, air-sensitive catalysts and high-pressure hydrogenation equipment, which can be a barrier for scale-up.

Pathway D: Asymmetric Friedel-Crafts Alkylation

Concept and Rationale: A more advanced approach involves the asymmetric Friedel-Crafts alkylation of a furan derivative with a nitroalkene, catalyzed by a chiral Lewis acid.[1] This method builds the C-C bond and sets the stereocenter simultaneously. The furan ring itself acts as the nucleophile. The resulting β-nitro furan adduct can then be reduced to the corresponding β-amino acid.

Mechanism Insight: A chiral metal complex, such as a diphenylamine-tethered bisoxazoline-Zn(II) complex, coordinates to the nitroalkene, activating it for nucleophilic attack and shielding one of its prochiral faces.[1] The 2-methoxyfuran attacks from the less hindered face, leading to a highly enantioselective C-C bond formation. Subsequent oxidative cleavage of the furan ring and reduction of the nitro group yields the target β-amino acid.

Discussion: This is a powerful and elegant method for accessing highly functionalized and enantioenriched β-amino acids. The complexity of the catalyst and the multi-step sequence following the key alkylation make it more suitable for specialized applications where high enantiopurity is essential from an early stage.

Part 4: Data Summary and Pathway Comparison

| Pathway | Starting Materials | Key Steps | Typical Yield | Pros | Cons |

| A: One-Pot | Furan-2-carbaldehyde, Malonic Acid, Ammonium Acetate | One-pot condensation/decarboxylation | 40-60% | High atom economy, operational simplicity, fast. | Produces racemic mixture, potential for side products. |

| B: Multi-Step | Furan-2-carbaldehyde, Malonic Acid, Ammonia | Knoevenagel condensation, Aza-Michael addition | 50-70% (overall) | Better control, isolated intermediates, generally cleaner. | More steps, longer reaction time. |

| C: Asymmetric H2 | N-Acyl-β-amino acrylate precursor | Asymmetric hydrogenation | 80-95% (H2 step) | Excellent enantioselectivity (>95% ee), high yield. | Requires precursor synthesis, expensive/sensitive catalysts, high pressure. |

| D: Asymmetric FC | 2-Methoxyfuran, Nitroalkene | Chiral Lewis acid-catalyzed Friedel-Crafts alkylation, reduction | 60-80% (overall) | Sets stereocenter early, high enantioselectivity. | Complex catalyst, multi-step sequence post-alkylation. |

Conclusion

The synthesis of this compound can be achieved through several viable pathways, the choice of which is dictated by the specific requirements of the research or development program. For rapid, large-scale production of racemic material, the One-Pot Three-Component Reaction (Pathway A) offers unparalleled efficiency. For greater control and potentially higher purity of the racemic product, the Multi-Step approach via an unsaturated intermediate (Pathway B) is preferable.

When enantiopurity is the primary objective, as is common in pharmaceutical development, catalytic asymmetric methods are indispensable. Asymmetric Hydrogenation (Pathway C) stands out as a highly developed and effective strategy, provided the necessary resources are available. The field continues to evolve, with methods like the Asymmetric Friedel-Crafts Alkylation (Pathway D) offering novel and powerful solutions for constructing complex chiral molecules. The selection of a synthetic route is a strategic decision that must balance factors of cost, time, scale, and the critical need for stereochemical purity.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-Amino-3-(furan-2-yl)propanoic Acid

Introduction

In the landscape of modern drug discovery and materials science, non-proteinogenic amino acids serve as invaluable chiral building blocks for synthesizing novel peptidomimetics, pharmaceuticals, and functionalized polymers.[1] Among these, 3-Amino-3-(furan-2-yl)propanoic acid, a β-amino acid incorporating a furan moiety, presents a unique scaffold. The furan ring, a bioisostere for phenyl and thiophene rings, offers distinct electronic properties and hydrogen bonding capabilities, making it a compelling component for modulating biological activity and material properties.[2]

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the principles of each technique, provide field-proven experimental protocols, and interpret the resulting spectral data, offering a comprehensive reference for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in any analysis is to understand the basic properties of the molecule. This compound is identified by the CAS Number 73456-99-2.[3] Its structure combines a propanoic acid backbone with an amino group at the β-position (C3), which is also attached to the C2 position of a furan ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | PubChem[3] |

| Molecular Weight | 155.15 g/mol | PubChem[3] |

| Exact Mass | 155.058243149 Da | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 3-(2-Furyl)-β-alanine | PubChem[3] |

| CAS Number | 73456-99-2 | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise in Action: Experimental Protocol for NMR Analysis

The choice of solvent is critical for amino acid analysis. Deuterated water (D₂O) is often used due to the high polarity of amino acids; however, it leads to the exchange of labile protons (NH₂ and COOH) with deuterium, causing their signals to disappear from the ¹H spectrum. DMSO-d₆ is an excellent alternative that allows for the observation of these exchangeable protons.

Protocol: Sample Preparation for NMR Spectroscopy

-

Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solubilization: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice depends on the desired observation of labile protons.

-

Dissolution: Gently vortex or sonicate the mixture until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a map of all proton environments in the molecule. The expected signals for this compound are detailed below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~7.55 | dd (J ≈ 1.8, 0.8 Hz) | H-5 (Furan) | Proton on the furan ring adjacent to the oxygen. |

| ~6.35 | dd (J ≈ 3.2, 1.8 Hz) | H-4 (Furan) | Central proton on the furan ring. |

| ~6.20 | d (J ≈ 3.2 Hz) | H-3 (Furan) | Proton on the furan ring adjacent to the substituent. |

| ~4.30 | t (J ≈ 7.5 Hz) | H-3 (CH-N) | Methine proton, coupled to the adjacent CH₂ group. |

| ~2.70 | d (J ≈ 7.5 Hz) | H-2 (CH₂) | Diastereotopic methylene protons, coupled to the H-3 methine. |

| ~10.0-12.0 | br s | COOH | Carboxylic acid proton, broad and exchangeable. |

| ~2.5-3.5 | br s | NH₂ | Amine protons, broad and exchangeable. |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br = broad. J-couplings are approximate.

The three distinct signals in the aromatic region (δ 6.0-7.6 ppm) are characteristic of a 2-substituted furan ring.[4] The benzylic methine proton (H-3) appears as a triplet due to coupling with the adjacent methylene (H-2) protons. The H-2 protons themselves are diastereotopic and would ideally appear as a doublet of doublets, but for simplicity are represented as a doublet coupled to H-3. The broad signals for the COOH and NH₂ protons are characteristic and their chemical shifts can vary with concentration and temperature.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's structure, seven distinct carbon signals are expected.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~173.0 | C-1 (COOH) | Carboxylic acid carbonyl carbon. |

| ~156.0 | C-2 (Furan) | Furan carbon bearing the substituent. |

| ~142.0 | C-5 (Furan) | Furan carbon adjacent to oxygen. |

| ~110.5 | C-4 (Furan) | Central furan carbon. |

| ~106.0 | C-3 (Furan) | Furan carbon adjacent to the substituent. |

| ~48.0 | C-3 (CH-N) | Methine carbon attached to the nitrogen. |

| ~41.0 | C-2 (CH₂) | Methylene carbon adjacent to the carboxyl group. |

The chemical shifts are consistent with known values for furan and propanoic acid derivatives.[4] The downfield signal at ~173.0 ppm is characteristic of a carboxylic acid carbon, while the four signals between 106 and 156 ppm confirm the presence of the furan ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Experimental Protocol for Solid-State IR

For solid, non-volatile samples like amino acids, the potassium bromide (KBr) pellet method is a classic and reliable technique.[5][6] It involves dispersing the analyte in an IR-transparent KBr matrix to obtain a high-quality transmission spectrum. An alternative is Attenuated Total Reflectance (ATR), which allows for direct measurement of the solid powder with minimal preparation.[7]

Protocol: KBr Pellet Preparation

-

Grinding: Grind 1-2 mg of this compound into a fine powder using an agate mortar and pestle.

-

Mixing: Add ~100 mg of dry, spectroscopic-grade KBr powder to the mortar and mix thoroughly with the sample. The goal is a homogenous, fine powder.

-

Pelletizing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Caption: Workflow for KBr pellet preparation for FTIR.

IR Spectral Interpretation

The IR spectrum of this molecule will be dominated by strong absorptions from the carboxylic acid and amine functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad band due to hydrogen bonding, often obscuring other signals.[8] |

| 3400 - 3200 | N-H stretch | Primary Amine | Two distinct bands may be visible for the symmetric and asymmetric stretches. |

| ~3100 | C-H stretch | Furan Ring | Aromatic C-H stretch. |

| 2975 - 2845 | C-H stretch | Alkyl (CH, CH₂) | Aliphatic C-H stretching. |

| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of the carbonyl group.[4][8] |

| 1650 - 1580 | N-H bend | Primary Amine | Bending vibration (scissoring). |

| 1500 - 1400 | C=C stretch | Furan Ring | Aromatic ring stretching vibrations. |

| ~1250 | C-O stretch | Carboxylic Acid / Furan | Stretching of the C-O single bonds. |

The presence of the extremely broad O-H stretch alongside the strong C=O stretch is a definitive indicator of a carboxylic acid. The N-H stretching and bending vibrations confirm the primary amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and to deduce its structure from fragmentation patterns.

Expertise in Action: Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids.[9][10] It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µmol/L) in a suitable solvent mixture, such as 50:50 methanol/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[9]

-

Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage (e.g., 3-5 kV) to the infusion needle, causing the solution to form a fine spray of charged droplets.

-

Desolvation: The charged droplets evaporate with the aid of a heated drying gas (e.g., nitrogen), releasing the protonated analyte ions into the gas phase.[9]

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their m/z ratio and detected.[10]

Caption: General workflow for ESI-MS analysis.

Mass Spectrum Interpretation

The primary goal is to confirm the molecular weight. For tandem MS (MS/MS), a specific ion is selected and fragmented to provide structural information.

Table 5: Predicted Mass Spectrometry Data (ESI, Positive Mode)

| m/z Value | Ion Identity | Notes |

| 156.0655 | [M+H]⁺ | Protonated molecular ion. Corresponds to C₇H₁₀NO₃⁺. |

| 139.0393 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule. |

| 110.0603 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a common fragmentation for amino acids. |

| 94.0440 | [C₅H₆O-CH=NH₂]⁺ | Cleavage yielding the furan-methaniminium ion. |

The most crucial peak to observe in the full scan mass spectrum is the [M+H]⁺ ion at m/z 156.0655, which confirms the molecular formula C₇H₉NO₃.[3] Further fragmentation in an MS/MS experiment would likely show the loss of neutral molecules such as ammonia or formic acid, which is characteristic of amino acids.[11]

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, confirming the connectivity of the furan ring and the propanoic acid chain. IR spectroscopy offers rapid verification of the key amine and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry validates the elemental composition by providing an exact molecular weight. Together, these techniques form a self-validating system, providing the high-confidence data required by researchers and drug development professionals for quality control, reaction monitoring, and final product confirmation.

References

- 1. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]

- 2. Structural basis of furan-amino acid recognition by a polyspecific aminoacyl-tRNA-synthetase and its genetic encoding in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]

- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

Physical characteristics of 3-Amino-3-(furan-2-yl)propanoic acid

An In-depth Technical Guide to the Physical Characteristics of 3-Amino-3-(furan-2-yl)propanoic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the precise characterization of novel chemical entities is the bedrock upon which innovation is built. This compound, a β-amino acid incorporating the furan scaffold, represents a class of compounds with significant potential as a chiral building block for peptidomimetics and other bioactive molecules.[1] Its structure, combining an aromatic heterocycle with an amino acid backbone, imparts unique conformational constraints and potential biological interactions. This guide moves beyond a simple recitation of data, offering a senior application scientist's perspective on not just the what, but the why and how of its physical characterization. We will delve into the expected spectroscopic signatures, physicochemical properties, and the robust experimental methodologies required to validate them, providing a comprehensive framework for researchers in the field.

Molecular Identity and Structural Framework

The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is registered under CAS Number 73456-99-2.[2] Its molecular structure dictates its chemical behavior and physical properties.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₇H₉NO₃[2]

-

Synonyms: 3-(2-Furyl)-beta-alanine, 3-amino-3-(2-furyl)propanoic acid[2]

The molecule's architecture, featuring a chiral center at the C3 position adjacent to the furan ring, is pivotal. This chirality implies that enantiomeric forms exist, a critical consideration in drug development where stereoisomers can have vastly different pharmacological profiles.

Figure 1: 2D Structure of this compound.

Core Physicochemical Properties (Computed)

While experimental data for this specific molecule is sparse in publicly available literature, computational models provide valuable, predictive insights into its behavior. These properties are essential for designing experimental conditions, such as selecting appropriate solvent systems for reactions or analytical methods.

| Property | Value | Significance for Drug Development | Source |

| Molecular Weight | 155.15 g/mol | Fundamental for all stoichiometric calculations and formulation development. | [2] |

| Exact Mass | 155.058243149 Da | Crucial for high-resolution mass spectrometry (HRMS) to confirm elemental composition. | [2] |

| XLogP3 | -2.9 | Predicts the compound's lipophilicity. A negative value strongly suggests high water solubility and low permeability across lipid membranes, a key factor in oral bioavailability. | [2] |

| Topological Polar Surface Area (TPSA) | 76.5 Ų | Estimates the surface area of polar atoms. A value below 140 Ų is often associated with good cell permeability, although the low XLogP might be a more dominant factor here. | [2] |

| Hydrogen Bond Donors | 2 | The -NH₂ and -OH groups can donate hydrogen bonds, influencing solubility and receptor binding. | [2] |

| Hydrogen Bond Acceptors | 4 | The furan oxygen, carbonyl oxygen, and hydroxyl oxygen can accept hydrogen bonds. | [2] |

Spectroscopic Signature: A Predictive Analysis

Spectroscopy is the definitive tool for structural elucidation. Based on the known functional groups (furan, secondary amine, carboxylic acid), we can predict the key features of its NMR, IR, and Mass spectra. This predictive exercise is a critical skill for any research scientist, guiding data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon and hydrogen framework.

-

¹H NMR: The proton spectrum is expected to be complex and highly informative.

-

Furan Protons (δ 6.0-7.5 ppm): The furan ring should display three distinct signals. The proton at C5 (adjacent to the substituent) would likely appear as a doublet of doublets, coupled to the other two furan protons. The protons at C3 and C4 will also be multiplets. For example, in similar structures, furan protons appear in the δ 6.0-7.4 ppm range.[3]

-

Chiral Methine Proton (C H-N, δ ~4.5 ppm): The proton on the chiral carbon (C3) is expected to be a triplet or a doublet of doublets, coupled to the adjacent CH₂ group. Its chemical shift is influenced by the adjacent electron-withdrawing furan ring and amino group. In related 3-aryl-3-furan derivatives, this proton appears as a triplet around δ 4.54 ppm.[3]

-

Methylene Protons (-C H₂-COOH, δ ~2.9-3.2 ppm): The two protons on C2 are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate signals, each a doublet of doublets, resulting from both geminal coupling to each other and vicinal coupling to the C3 proton. Similar structures show these signals as distinct doublet of doublets at δ 2.94 and 3.15 ppm.[3]

-

Labile Protons (-NH₂ and -COOH): These protons will appear as broad singlets and their chemical shift is highly dependent on solvent and concentration. They will readily exchange with D₂O, causing their signals to disappear, a key confirmatory test.

-

-

¹³C NMR: The carbon spectrum confirms the carbon backbone.

-

Carboxyl Carbon (δ ~177 ppm): The C=O of the carboxylic acid is expected to be the most downfield signal.[3]

-

Furan Carbons (δ ~106-156 ppm): Four signals are expected. The carbon attached to the propanoic acid chain (C2 of furan) will be significantly downfield (~156 ppm), while the other three carbons will appear between 106 and 142 ppm.[3]

-

Aliphatic Carbons (δ ~40-50 ppm): The chiral carbon (C3) and the methylene carbon (C2) are expected in this range.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 3300 to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]

-

N-H Stretch (Amine): A moderate absorption, often appearing as a shoulder on the broad O-H band, is expected in the 3400-3200 cm⁻¹ region.

-

C-H Stretch: Absorptions for aromatic (furan) C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted in the range of 1725-1700 cm⁻¹, characteristic of a saturated carboxylic acid.[4]

-

C-O Stretch (Furan & Acid): Strong bands corresponding to the C-O-C stretch of the furan ring and the C-O stretch of the acid group are expected between 1300 and 1000 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula and structure.

-

Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z 155.

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for formula confirmation. The expected exact mass for the [M+H]⁺ ion is 156.06552, which allows for unambiguous determination of the elemental composition C₇H₁₀NO₃⁺.[2][5]

-

Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 110. Another likely fragmentation is cleavage between C2 and C3, or benzylic-type cleavage alpha to the furan ring.

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in scientific data comes from robust and verifiable methodology. The following protocols outline the standard procedures for acquiring the spectroscopic and physical data discussed.

General Characterization Workflow

References

- 1. 3-Amino-3-(tetrahydrofuran-2-yl)propanoic Acid [benchchem.com]

- 2. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound hydrochloride (C7H9NO3) [pubchemlite.lcsb.uni.lu]

The Biological Versatility of 3-Amino-3-(furan-2-yl)propanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The furan ring is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of novel therapeutic agents.[3] When coupled with the versatility of an amino acid framework, specifically the β-amino acid 3-aminopropanoic acid, the resulting 3-Amino-3-(furan-2-yl)propanoic acid core presents a compelling starting point for the development of new chemical entities with diverse pharmacological profiles.

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound. As a Senior Application Scientist, my objective is to not only present the current state of knowledge but also to provide the underlying scientific rationale and practical experimental guidance for researchers actively engaged in drug discovery and development. We will delve into the established antimicrobial, anticancer, and anticonvulsant properties of this chemical class, elucidating the mechanistic underpinnings and offering detailed protocols for their evaluation.

I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Furan derivatives have long been a source of antibacterial and antifungal compounds, and analogues of this compound are no exception.[4][5]

A. Spectrum of Activity and Potency

Studies have demonstrated that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit promising activity against a range of clinically relevant microorganisms. At a concentration of 64 µg/mL, these compounds have shown good antimicrobial activity against the yeast-like fungus Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus.[6][7][8][9] The introduction of various substituents on the aryl and propanoic acid moieties allows for the fine-tuning of their antimicrobial spectrum and potency. For instance, hydrazone derivatives containing heterocyclic substituents have demonstrated potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.5 to 64 µg/mL against drug-resistant Candida species, including Candida auris, and various bacteria.[10]

Table 1: Representative Antimicrobial Activity of Furan Derivatives

| Compound Class | Representative Derivative | Test Organism | MIC (µg/mL) | Reference(s) |

| Furan-Propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [11] |

| Furan-Pyrazolines | Pyrazoline 3d | Escherichia coli | 62.5 | [11] |

| Furan-Pyrazolines | Pyrazoline 3d | Staphylococcus aureus | 125 | [11] |

| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [11] |

B. Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial effects of furan derivatives are multifaceted. Two well-characterized mechanisms for related furan compounds include the generation of reactive intermediates by nitrofurans and the disruption of bacterial communication by furanones.[11]

-

Nitrofuran-like Mechanism: A key mechanism of action for antimicrobial nitroaromatic compounds is the enzymatic reduction of the nitro group within the microbial cell. This process, catalyzed by bacterial nitroreductases, generates highly reactive electrophilic intermediates. These intermediates can indiscriminately damage a wide range of cellular macromolecules, including DNA, ribosomal proteins, and enzymes, leading to catastrophic cellular dysfunction and death.[3][11][12] This multi-targeted approach is thought to be a contributing factor to the low incidence of acquired resistance to this class of antimicrobials.

-

Quorum Sensing Inhibition: Certain furan derivatives, particularly furanones, can interfere with bacterial quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation.[13][14] These furanones act as antagonists of the native signaling molecules (autoinducers), preventing them from binding to their cognate receptors and thereby disrupting the expression of QS-controlled genes.[11]

Caption: Workflow for antimicrobial evaluation of furan derivatives.

C. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives.

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Growth Media: Mueller-Hinton Broth (MHB) is recommended for most non-fastidious bacteria.

-

96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

2. Inoculum Preparation:

-

From a fresh overnight culture on an agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

4. Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity: Targeting the Hallmarks of Cancer

The furan scaffold is a recurring motif in a multitude of anticancer agents, and derivatives of this compound have emerged as promising candidates in this therapeutic area.[15][16]

A. Cytotoxic Profile and Cellular Targets

These compounds have demonstrated cytotoxic activity against various cancer cell lines. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to reduce the viability of A549 non-small cell lung cancer cells.[17] The anticancer activity is often structure-dependent, with specific substitutions on the aromatic and heterocyclic moieties significantly influencing potency.[18][19]

Table 2: Anticancer Activity of Representative Furan Derivatives

| Compound Class | Representative Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Benzofuran-oxadiazole hybrid | Compound 19 | A549 (Lung) | 6.3 | [18] |

| Furan-based derivative | Compound 7 | MCF-7 (Breast) | 2.96 | [20] |

| Furan derivative | Compound 24 | HeLa (Cervical) | < 8.79 | |

| Furan derivative | Compound 24 | SW620 (Colorectal) | Moderate to Potent |

B. Mechanisms of Anticancer Action: A Multi-pronged Attack

Furan derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of programmed cell death (apoptosis) and the disruption of critical cellular signaling pathways.[15][21]

-

Induction of Apoptosis: Many furan-containing compounds trigger the intrinsic apoptotic pathway. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade, culminating in apoptotic cell death.[20][22][23] Furthermore, the tumor suppressor protein p53 is often upregulated by these compounds, which can further promote apoptosis.[22]

-

Inhibition of Pro-Survival Signaling Pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Furan derivatives have been shown to inhibit this pathway by reducing the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and apoptosis.[16][21]

-

MAPK Pathway: The Ras/RAF/MEK/ERK signaling cascade is another critical pathway involved in cancer cell proliferation and survival. Some furan-based compounds have been found to modulate this pathway, contributing to their anticancer effects.[21]

-

Caption: Anticancer mechanisms of furan derivatives.

C. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

-

Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Absorbance Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Amino acid derivatives have long been investigated for their potential as anticonvulsant agents, primarily due to their ability to interact with the key neurotransmitter systems that govern neuronal excitability.[24][25] While specific in-vivo data for this compound derivatives is still emerging, the structural similarity to known anticonvulsant amino acids suggests a promising avenue for investigation.[26][27]

A. The Balance of Excitation and Inhibition: The Core of Anticonvulsant Action

The fundamental mechanism underlying most seizures is an imbalance between excitatory and inhibitory neurotransmission in the brain.[28][29] Anticonvulsant drugs typically work by either enhancing inhibitory signaling or dampening excitatory signaling.[30][31]

-

Enhancement of GABAergic Inhibition: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[32] Compounds that enhance GABAergic neurotransmission can increase the seizure threshold. This can be achieved through various mechanisms, including:

-

Direct agonism at GABA receptors.

-

Positive allosteric modulation of GABA receptors , which enhances the effect of endogenous GABA.[33]

-

Inhibition of GABA reuptake or metabolism.

-

-

Reduction of Glutamatergic Excitation: Glutamate is the major excitatory neurotransmitter.[34][35] Excessive glutamate activity can lead to hyperexcitability and seizures. Anticonvulsants can reduce glutamatergic signaling by:

-

Antagonism of glutamate receptors (e.g., NMDA and AMPA receptors).

-

Inhibition of glutamate release.

-

Given the amino acid structure of this compound, it is plausible that its derivatives could interact with either GABA or glutamate receptors, or their associated metabolic pathways.[36]

B. Preclinical Screening for Anticonvulsant Activity

A battery of in vivo tests is used to screen for and characterize the anticonvulsant potential of novel compounds.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of rodents, and the ability of a test compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: Pentylenetetrazol is a GABAₐ receptor antagonist that induces clonic seizures. This test is a model for absence seizures, and the ability of a compound to prevent or delay the onset of seizures is indicative of its anticonvulsant potential.

Caption: A workflow for the evaluation of anticonvulsant properties.

IV. Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

-

Antimicrobial Activity: The nature of the aryl substituent at the 3-position of the propanoic acid chain significantly influences antimicrobial activity. The presence of heterocyclic moieties, often introduced as hydrazones, can enhance both the potency and the spectrum of activity.[10]

-

Anticancer Activity: For anticancer activity, substitutions on both the furan and any appended aromatic rings play a critical role. For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the presence of an oxime moiety was found to significantly enhance antiproliferative activity.[19] In other furan-containing compounds, the presence of methoxy or ethoxy groups on a phenyl ring has been shown to improve anticancer potency.[18]

-

Anticonvulsant Activity: For amino acid-based anticonvulsants, factors such as lipophilicity and the nature of the N-acyl or N-alkyl substituents are known to be important determinants of activity.

V. Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial, anticancer, and potential anticonvulsant properties make them attractive scaffolds for further drug discovery efforts.

Future research in this area should focus on:

-

Expansion of the Chemical Space: Synthesis of a broader range of derivatives with diverse substitutions to further explore the SAR and optimize for potency and selectivity.

-

Elucidation of Specific Molecular Targets: Identification of the precise molecular targets for each biological activity will enable more rational drug design and a deeper understanding of their mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in this guide, researchers can more effectively navigate the development of novel therapeutics based on the this compound scaffold, with the ultimate goal of addressing unmet medical needs.

References

- 1. ijabbr.com [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eurekaselect.com [eurekaselect.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity | Semantic Scholar [semanticscholar.org]

- 24. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, in vivo anticonvulsant testing, and molecular modeling studies of new nafimidone derivatives | Semantic Scholar [semanticscholar.org]

- 28. Mechanisms of action of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Effects of pharmacological manipulations on basal and newly synthesized levels of GABA, glutamate, aspartate and glutamine in mouse brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Interaction between glutamate and GABA on 3H-noradrenaline release from rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Influence of glutamate and GABA transport on brain excitatory/inhibitory balance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. Glutamate and GABAA receptor crosstalk mediates homeostatic regulation of neuronal excitation in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Glutamate and GABA activate different receptors and Cl(-) conductances in crab peptide-secretory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

The Enigmatic Mechanism of 3-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide for Researchers

Foreword: Navigating the Known and the Unknown

In the landscape of neuropharmacology and drug discovery, the exploration of novel small molecules with the potential to modulate critical signaling pathways is a paramount endeavor. 3-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic β-amino acid, presents itself as a molecule of interest, primarily due to its structural analogy to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the currently understood and hypothesized mechanism of action of this intriguing compound. It is imperative to state at the outset that the direct pharmacological profile of this compound is not extensively documented in publicly accessible literature. Therefore, this document will synthesize available information on structurally related compounds to build a scientifically-grounded, albeit putative, mechanistic framework. Our approach is to provide a comprehensive perspective that is both technically robust and transparent about the existing knowledge gaps, thereby stimulating further investigation into this promising chemical entity.

Molecular Profile and Structural Significance

This compound, also known as 3-(2-Furyl)-β-alanine, possesses a unique structural architecture that marries a furan ring with a β-amino acid scaffold.[1] The furan moiety, an electron-rich aromatic heterocycle, is a common feature in a multitude of bioactive compounds, contributing to their metabolic stability and receptor interaction profiles.[2] The β-amino acid backbone distinguishes it from the more common α-amino acids and is a key feature in various pharmacologically active agents.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| CAS Number | 73456-99-2 |

Table 1: Key Physicochemical Properties of this compound.[1]

The structural similarity of this compound to GABA is a critical aspect influencing its hypothesized mechanism of action. As a GABA analogue, it is postulated to interact with components of the GABAergic system, such as GABA receptors.[3]

The GABAergic System: The Primary Putative Target

The GABAergic system is a cornerstone of inhibitory neurotransmission and a well-established target for a wide array of therapeutics, including anxiolytics, sedatives, and anticonvulsants. The primary mediators of GABAergic signaling are the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

Hypothesized Interaction with GABA Receptors

Given its structure, this compound is a candidate for interaction with GABA receptors. The presence of the amino and carboxylic acid groups at a specific distance, dictated by the propanoic acid chain, mimics the pharmacophore of GABA.

A study on a structurally related compound, (E)-3-(furan-2-yl)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one (FURCHAL), demonstrated anxiolytic and anticonvulsant effects mediated through the GABA-A receptor.[4] Molecular docking studies of FURCHAL indicated its binding to the same region as diazepam on the GABA-A receptor.[4] While FURCHAL is a more complex molecule, this finding lends credence to the hypothesis that the furan-containing scaffold can be accommodated within the binding pockets of GABA-A receptors.

Furthermore, research on 3-amino-3-(4-chlorophenyl)propanoic acid, another GABA analogue, revealed weak but specific antagonism at GABA-B receptors.[5][6] This suggests that modifications to the phenyl ring (or in our case, the furan ring) and the amino acid backbone can tune the activity and selectivity towards different GABA receptor subtypes.

Caption: Hypothesized interaction of this compound with GABA receptors.

Potential Antimicrobial Activity

While the primary focus of this guide is the neurological mechanism of action, it is noteworthy that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity.[7][8][9] Studies have shown that these compounds can suppress the growth of yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[7][8][9] The exact mechanism of this antimicrobial action is not fully elucidated but is an important aspect of the compound's overall biological profile.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-defined experiments are required. The following protocols are provided as a guide for researchers.

Radioligand Binding Assay for GABA Receptor Affinity

Objective: To determine the binding affinity of this compound for GABA-A and GABA-B receptors.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue.

-

GABA-A Receptor Binding:

-

Incubate the membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam).

-

Add increasing concentrations of this compound.

-

Incubate to allow for competitive binding.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).

-

-

GABA-B Receptor Binding:

-

Follow a similar procedure as for GABA-A, but use a GABA-B specific radioligand (e.g., [³H]GABA in the presence of isoguvacine to block GABA-A sites, or [³H]CGP54626).

-

Calculate the IC₅₀ and Ki values for the GABA-B receptor.

-

Electrophysiological Assay for Functional Activity

Objective: To determine if this compound acts as an agonist, antagonist, or modulator at GABA receptors.

Methodology:

-

Cell Culture: Use HEK293 cells transiently or stably expressing recombinant GABA-A or GABA-B receptors, or primary cultured neurons.

-

Patch-Clamp Recording:

-

Perform whole-cell patch-clamp recordings to measure ion channel currents.

-

For GABA-A receptors, apply GABA to elicit a chloride current.

-

To test for agonist activity, apply this compound alone and measure any induced current.

-

To test for antagonist activity, co-apply the compound with GABA and observe any reduction in the GABA-evoked current.

-

To test for allosteric modulation, apply the compound in the presence of a sub-maximal concentration of GABA and look for potentiation or inhibition of the current.

-

For GABA-B receptors, which are G-protein coupled, measure the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.

-

Caption: A simplified experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound stands as a molecule with theoretical potential to interact with the GABAergic system, a hypothesis strongly supported by its structural similarity to GABA and the observed activities of related furan-containing compounds. However, a definitive understanding of its mechanism of action is contingent upon rigorous experimental validation. Future research should focus on comprehensive in vitro and in vivo studies to characterize its pharmacological profile. Elucidating the precise molecular targets and functional consequences of its interactions will be crucial in determining its potential as a therapeutic agent or a valuable research tool. The synthesis and screening of a library of derivatives could also provide valuable structure-activity relationship (SAR) data, guiding the development of more potent and selective modulators of GABAergic neurotransmission.

References

- 1. This compound | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor participation in anxiolytic and anticonvulsant effects of (E)-3-(furan-2-yl)-1-(2hydroxy-3,4,6-trimethoxyphenyl)prop-2-en-1-one in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Amino-3-(furan-2-yl)propanoic Acid and Its Derivatives: Nomenclature, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides an in-depth exploration of 3-Amino-3-(furan-2-yl)propanoic acid, a heterocyclic β-amino acid of significant interest to researchers and professionals in drug development. The document delineates the compound's nomenclature, including a comprehensive list of synonyms and registry identifiers. It further details its chemical and physical properties. A significant focus is placed on the synthetic routes for this class of compounds, offering insights into the underlying chemical principles. The guide also delves into the burgeoning therapeutic applications of furan-containing amino acids, highlighting their potential as antimicrobial and neuroprotective agents. This work aims to serve as a critical resource, empowering scientific inquiry and facilitating the advancement of novel therapeutics based on the furan scaffold.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to scientific communication and research. This compound is known by a variety of names and identifiers across different chemical databases and commercial suppliers. This section aims to consolidate this information to provide a clear and unambiguous reference.

Systematic and Common Names

The systematic IUPAC name for this compound is This compound [1]. However, it is also commonly referred to by several alternative names that reflect its structure as a β-amino acid derivative of furan.

A comprehensive list of synonyms and alternative names is presented in Table 1 for clarity and cross-referencing.

Table 1: Synonyms and Alternative Names for this compound

| Synonym/Alternative Name | Source/Comment |

| 3-Amino-3-(2-furyl)propanoic acid | A common variation in nomenclature[1]. |

| 3-(2-Furyl)-beta-alanine | Emphasizes its structure as a beta-alanine derivative[1]. |

| 3-Amino-3-furan-2-yl-propionic acid | A slight variation in formatting[1][2]. |

| 3-Amino-3-(2'-furan)-propionic acid | Indicates the position of substitution on the furan ring[2]. |

| β-Amino-2-furanpropionic acid | Highlights the beta position of the amino group[1]. |

Registry Numbers and Identifiers

Registry numbers are crucial for uniquely identifying chemical substances. The most widely recognized identifier is the Chemical Abstracts Service (CAS) number.

Table 2: Key Registry Numbers and Database Identifiers

| Identifier | Value | Database/Authority |

| CAS Number | 73456-99-2 | Chemical Abstracts Service[1] |

| PubChem CID | 565849 | PubChem[1] |

| ChEMBL ID | CHEMBL2273028 | ChEMBL[1] |

| DSSTox Substance ID | DTXSID40340578 | EPA DSSTox[1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

It is important to note that various stereoisomers and salt forms of this compound will have unique identifiers. For instance, the (R)-enantiomer hydrochloride salt has the CAS number 1192069-05-8[3], while the racemic hydrochloride salt is identified by CAS number 2177263-70-4[4][5].

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These properties influence its solubility, stability, and pharmacokinetic profile.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| XLogP3 | 1.45 | [2] |

| Boiling Point | 253.5 °C at 760 mmHg | [2] |

| Flash Point | 107.1 °C | [2] |

| Density | 1.286 g/cm³ | [2] |

| Refractive Index | 1.539 | [2] |

Synthesis and Chemical Methodologies

The synthesis of 3-amino-3-(hetero)aryl propanoic acids is a topic of significant interest in organic and medicinal chemistry. A general and accessible method for the synthesis of racemic 3-amino-3-(hetero)aryl propanoic acids involves a one-pot reaction starting from the corresponding aldehyde.

General Synthetic Protocol

A common approach involves the reaction of a heteroaryl aldehyde with ammonium acetate and malonic acid in an appropriate solvent. This method provides a straightforward route to the desired β-amino acid.

Experimental Protocol: Synthesis of Racemic this compound

-